Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate
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Overview
Description
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE: is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiadiazole core, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with ethyl 4-aminobutanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A structurally related compound with similar chemical properties and applications.
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Another benzothiadiazole derivative with distinct biological activities
Uniqueness: ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives .
Properties
Molecular Formula |
C13H17N3O4S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-20-11(17)5-4-8-14-22(18,19)13-9(2)6-7-10-12(13)16-21-15-10/h6-7,14H,3-5,8H2,1-2H3 |
InChI Key |
SPGNCUNYEIQSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=C(C=CC2=NSN=C21)C |
Origin of Product |
United States |
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